Peraclopone
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Overview
Description
Peraclopone: is a hypolidemic drug known for its ability to inhibit the enzyme 7-dehydrocholesterol reductase. This inhibition is crucial as it blocks the final step in cholesterol biosynthesis, leading to a significant reduction in plasma sterol concentration. When administered to rats, this compound rapidly replaces membrane cholesterol with its immediate precursor, 7-dehydrocholesterol .
Preparation Methods
Industrial Production Methods: : Industrial production of peraclopone typically involves large-scale chemical synthesis, adhering to stringent quality control measures to ensure the purity and efficacy of the final product. The exact industrial methods are proprietary and not disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions: : Peraclopone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Peraclopone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and cholesterol biosynthesis pathways.
Biology: Investigated for its effects on cellular cholesterol levels and membrane composition.
Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism.
Industry: Utilized in the development of hypolidemic drugs and related pharmaceutical research.
Mechanism of Action
Peraclopone exerts its effects by inhibiting the enzyme 7-dehydrocholesterol reductase. This enzyme is responsible for the final step in cholesterol biosynthesis. By blocking this step, this compound prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol in cell membranes .
Comparison with Similar Compounds
Similar Compounds
Simvastatin: Another hypolidemic drug that inhibits a different enzyme in the cholesterol biosynthesis pathway.
Atorvastatin: Similar to simvastatin, it targets a different step in cholesterol synthesis.
Lovastatin: Also inhibits cholesterol biosynthesis but through a different mechanism.
Uniqueness: : Peraclopone is unique in its specific inhibition of 7-dehydrocholesterol reductase, making it distinct from other hypolidemic drugs that target different enzymes in the cholesterol biosynthesis pathway. This specificity allows for targeted reduction of cholesterol levels with potentially fewer side effects .
Properties
CAS No. |
96164-19-1 |
---|---|
Molecular Formula |
C20H23Cl2N3O2 |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-[(E)-(4-chlorophenyl)methylideneamino]oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H23Cl2N3O2/c21-17-7-5-16(6-8-17)13-23-27-15-18(26)14-24-9-11-25(12-10-24)20-4-2-1-3-19(20)22/h1-8,13,18,26H,9-12,14-15H2/b23-13+ |
InChI Key |
IAKCDZCRAWGHFD-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC(CO/N=C/C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
SMILES |
C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CN(CCN1CC(CON=CC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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